2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide
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Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a trichlorophenyl acetamide group via a sulfanyl bridge. Compounds of this nature are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of Sulfanyl Group: The benzimidazole is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-substituted benzimidazole with 2,4,6-trichlorophenyl acetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential antimicrobial, antifungal, and anticancer agent.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide would depend on its specific biological target. Generally, benzimidazole derivatives can interact with DNA, enzymes, or cellular receptors, leading to inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide
- 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
Uniqueness
The presence of the trichlorophenyl group in 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide may confer unique properties such as increased lipophilicity, enhanced binding affinity to biological targets, and potentially greater biological activity compared to its analogs.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3N3OS/c16-8-5-9(17)14(10(18)6-8)21-13(22)7-23-15-19-11-3-1-2-4-12(11)20-15/h1-6H,7H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXVYMIZOUKHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=C(C=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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